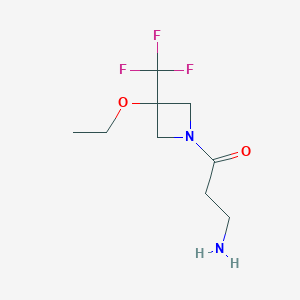
2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid is a chemical compound used in scientific research and as a pharmaceutical intermediate . It is also known as 2-(trifluoroacetamido)pent-4-ynoic acid .
Synthesis Analysis
While specific synthesis methods for 2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid were not found, a related compound, 2,2,2-trifluoroethyl fatty acid esters, has been synthesized by the reaction of fatty acids and phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of Cs2CO3 .Molecular Structure Analysis
The InChI code for 2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid is 1S/C7H6F3NO3/c1-2-3-4(5(12)13)11-6(14)7(8,9)10/h1,4H,3H2,(H,11,14)(H,12,13) .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis of optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids, related to 2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid, through Sonogashira reactions has been reported. These compounds exhibit high inhibitory activity against aldose reductase (ALR2), an enzyme involved in diabetic complications, showcasing their potential as selective and potent inhibitors for therapeutic applications (Parpart et al., 2015).
Chemical Transformations and Mechanistic Studies
Research on base-catalyzed interconversions between pent-2-ynoic and other related acids offers insights into the mechanistic pathways, highlighting the role of carbanion intermediates in these transformations (Bushby & Whitham, 1969). These studies are crucial for understanding the reactivity and potential applications of 2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid in synthetic chemistry.
Polymer Science and High-Tech Applications
Alkyl 2-trifluoromethacrylates and 2-(trifluoromethyl)acrylic acid, which can be derived from similar trifluoromethylated compounds, have significant importance in polymer science. They are used in copolymerization processes leading to materials with applications in lithography, molecularly imprinted polymers, optics, and more, due to their low toxicity, easy availability, and versatile material properties (Patil & Améduri, 2013).
Organic Synthesis and Catalysis
The synthesis and functionalization of 2,2,2-trifluoroethylated onium salts highlight the versatility of trifluoroethylated compounds in organic synthesis and catalysis. These compounds can be used to generate trifluoromethylated olefins, showcasing the potential of 2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid in the synthesis of complex organic molecules (Umemoto & Gotoh, 1991).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,2,2-trifluoroethyl)pent-4-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O2/c1-2-3-5(6(11)12)4-7(8,9)10/h1,5H,3-4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUXLGLBNVPDGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-(chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B1481815.png)
